4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-14-6-5-9-17-18(14)21-20(28-17)23-12-10-22(11-13-23)19(25)15-7-3-4-8-16(15)24(26)27/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQQDBCRDASBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzo[d]thiazole with piperazine, followed by the introduction of the 2-nitrophenyl methanone group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related benzothiazole derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Substituted Piperazinyl Benzothiazoles
Key Observations:
- Substituent Effects : The target compound’s 2-nitrobenzoyl group is more electron-withdrawing than BZ5’s azepan-1-yl or BZ7’s dimethylpiperidinyl groups, which may alter solubility and receptor interactions .
- Antimicrobial Activity: BZ5 and BZ7 exhibit potent antibacterial activity, suggesting that bulky cyclic amines enhance efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) pathogens . The nitrobenzoyl group in the target compound could similarly influence antimicrobial potency, though experimental data are lacking.
- Physicochemical Properties: The chloro-fluorobenzyl derivative () has a high LogP (4.9), indicating lipophilicity conducive to membrane penetration.
2-Aryl Benzothiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups : Both 3c (fluoro-CF3) and 3e (chlorobenzoyl) feature electron-withdrawing substituents, analogous to the nitro group in the target compound. These groups may enhance interactions with mycobacterial enzymes, though direct comparisons are unavailable .
Piperazinyl Acetamide Derivatives
describes N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide, where a pyridine-2-carbonyl group replaces the nitrobenzoyl moiety. This compound was synthesized for anticancer evaluation, highlighting the versatility of piperazinyl-benzothiazole hybrids in targeting diverse diseases .
Biological Activity
4-Ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structure incorporates a benzothiazole moiety, which is known for its diverse biological properties, including anti-inflammatory, antibacterial, and anticancer effects.
- Chemical Formula : C20H20N4O3S
- Molecular Weight : 396.46 g/mol
- CAS Number : 897476-09-4
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. Specifically, the piperazine ring enhances binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole have demonstrated:
- Inhibition of Cell Proliferation : Significant reductions in the proliferation of various cancer cell lines (e.g., A431, A549) were observed at micromolar concentrations.
- Induction of Apoptosis : Compounds showed the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the nitro group is particularly noteworthy as it can enhance the compound's ability to penetrate bacterial cell walls:
- In Vitro Studies : Some derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kamal et al. (2010) | Identified anti-tumor activity in benzothiazole derivatives with significant inhibition in A431 and A549 cell lines. |
| Noolvi et al. (2012) | Reported promising anticancer activity against non-small cell lung cancer cell lines, emphasizing structural modifications for enhanced efficacy. |
| Al-Tel et al. (2011) | Demonstrated antibacterial effects against various pathogens, supporting the potential use of benzothiazole derivatives in treating infections. |
Structure-Activity Relationship (SAR)
The biological activity of 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be influenced by structural modifications:
- Substituents on Benzothiazole : Variations in substituents can lead to enhanced cytotoxicity or selectivity towards specific cancer types.
- Piperazine Modifications : Alterations in the piperazine ring may affect binding affinity and selectivity for target proteins involved in tumor growth and inflammation .
Q & A
Q. What are the standard synthetic routes for 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step reactions:
Piperazine coupling : Reacting a benzothiazole derivative (e.g., 2-chloro-1,3-benzothiazole) with a piperazine scaffold under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Nitrobenzoylation : Introducing the 2-nitrobenzoyl group via acyl chloride intermediates in anhydrous solvents (e.g., dichloromethane) under reflux .
Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization to isolate the final product .
Q. Characterization methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S values (e.g., ±0.3% tolerance) .
- IR spectroscopy : Detects functional groups like C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
Q. How is the structural integrity of this compound confirmed using crystallographic data?
Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example:
- Piperazine ring conformation : Chair or boat conformations influence steric interactions .
- Nitro group orientation : Planarity with the benzoyl group affects electronic properties .
Q. Key metrics from crystallography :
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C=O bond length | 1.21–1.23 Å | Confirms acyl group integrity |
| N–C (piperazine) | 1.45–1.48 Å | Validates sp³ hybridization |
| Dihedral angle (Ar–CO) | 5–10° | Indicates conjugation stability |
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable conditions .
- Solvent selection : COSMO-RS simulations assess solvent polarity effects on yield (e.g., DMF vs. THF) .
- Catalyst screening : Machine learning models prioritize catalysts (e.g., Pd/C or CuI) based on electronic parameters .
Case study : A 2022 study reduced synthesis time by 40% using computational-guided optimization of nitrobenzoylation steps .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
Answer: Contradictions often arise from:
Q. Mitigation strategies :
Q. What structure-activity relationship (SAR) insights exist for benzothiazole-piperazine hybrids?
Answer: Key structural determinants of bioactivity:
| Structural Feature | Impact on Activity | Example Compounds |
|---|---|---|
| Nitro group position | Meta > para for cytotoxicity | 2-nitro vs. 3-nitro derivatives |
| Piperazine substitution | N-Benzoyl enhances receptor affinity | 2-fluorobenzoyl vs. acetyl |
| Benzothiazole substituents | Ethyl group improves logP | 4-ethyl vs. 4-methyl analogs |
Source : Comparative studies of analogs (e.g., 6-methoxy-benzothiazole derivatives) show EC₅₀ shifts from 1.2 µM to >10 µM based on substituents .
Q. How are molecular docking poses analyzed to predict target binding modes?
Answer:
- Protein preparation : Retrieve target structures (e.g., kinases) from PDB (e.g., 3QKK) and optimize hydrogen bonds .
- Docking software : AutoDock Vina or Schrödinger Glide score ligand-receptor interactions (e.g., ∆G = –9.2 kcal/mol) .
- Pose validation : RMSD <2.0 Å between docked and crystallographic ligand conformations .
Example : Docking of 4-ethyl-benzothiazole derivatives into the ATP-binding pocket of EGFR showed hydrogen bonds with Met793 and hydrophobic interactions with Leu844 .
Q. What methodologies address low yields in the final coupling step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h (yield increase: 55% → 78%) .
- Catalyst optimization : Pd(OAc)₂/Xantphos systems enhance Buchwald-Hartwig coupling efficiency .
- Inert atmosphere : N₂ or Ar prevents oxidation of thiazole sulfur .
Data : A 2023 study achieved 85% yield using 10 mol% CuI in DMF at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
